molecular formula C8H5FN2O2 B133973 7-Fluoro-3-(hydroxyimino)indolin-2-one CAS No. 143884-84-8

7-Fluoro-3-(hydroxyimino)indolin-2-one

Cat. No. B133973
M. Wt: 180.14 g/mol
InChI Key: NTVMSTRPGVBVRX-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-3-(hydroxyimino)indolin-2-one is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted indolin-2-one derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . These derivatives are of significant interest due to their biological activities, such as antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of fluoro-substituted indolin-2-ones involves several steps, including nucleophilic fluorination and reductive amination. For instance, the synthesis of 7-fluoro-3-aminosteroids is achieved by the nucleophilic fluorination of 7beta-hydroxysteroids followed by reductive amination with spermidine . Another approach for synthesizing α-fluoro-β-amino-indolin-2-ones with tetrasubstituted fluorinated stereogenic centers involves the detrifluoroacetylative in situ generation of tertiary enolates followed by Mannich reaction with sulfinylimines . These methods highlight the complexity and precision required in the synthesis of fluoro-substituted indolin-2-ones.

Molecular Structure Analysis

The molecular structure of fluoro-substituted indolin-2-ones is characterized by the presence of a fluorine atom, which can significantly influence the molecule's reactivity and interaction with biological targets. X-ray crystallographic analysis has been used to confirm the position of nucleophilic amination–defluorination reactions in the synthesis of related compounds, such as 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones . This analytical technique is crucial for determining the precise molecular structure and confirming the success of synthetic pathways.

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted indolin-2-ones is influenced by the presence of the fluorine atom, which can participate in various chemical reactions. The papers provided discuss the synthesis of compounds where the fluorine atom is introduced through specific reactions, such as nucleophilic fluorination . The reactivity of these compounds can lead to a range of biological activities, making them valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

Fluoro-substituted indolin-2-ones exhibit unique physical and chemical properties due to the presence of the fluorine atom. The introduction of fluorine can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The papers also discuss the antibacterial and antitumor activities of these compounds, which are likely influenced by their physical and chemical properties . The DNA binding properties of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, for example, suggest that the fluorine atom plays a role in the interaction with biological targets .

Scientific Research Applications

  • Alzheimer’s Disease Treatment

    • Field : Medicinal Chemistry
    • Application : Indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD) .
    • Methods : Three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .
    • Results : Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
  • Cancer Treatment

    • Field : Oncology
    • Application : Certain indolin-2-one derivatives showed strong cytotoxicity against human cancer cell lines .
    • Methods : Cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) was carried out .
    • Results : Five compounds exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17µM). Compound 5g was the most potent one with IC 50 values as low as 0.65µM, even more potent than adriamycin, a positive control .

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Future Directions

The future directions for the study and application of “7-Fluoro-3-(hydroxyimino)indolin-2-one” are not specified in the search results .

properties

IUPAC Name

7-fluoro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNSRRMJCCGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419882
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-(hydroxyimino)indolin-2-one

CAS RN

143884-84-8
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YW Nam, R Orfali, T Liu, K Yu, M Cui, H Wulff… - Scientific reports, 2017 - nature.com
Small-conductance Ca 2+ -activated K + (SK) channels play essential roles in the regulation of cellular excitability and have been implicated in neurological and cardiovascular …
Number of citations: 25 www.nature.com
B Liu, GQ Wang, YH Peng, XQ Tang… - Journal of Heterocyclic …, 2019 - Wiley Online Library
In this work, a series of butylene tethered heteronuclear 7‐fluoroisatin‐isatin scaffolds 4a to 4h were designed and synthesized, and the antimycobacterial activity profiles, cytotoxicity …
Number of citations: 7 onlinelibrary.wiley.com
ZZ Xie, YL Qian, Y Zheng, QL Zhao, JA Xiao, HY Xiang… - Tetrahedron, 2021 - Elsevier
An asymmetric allylic alkylation-lactamization domino sequence of 3-aminooxindoles with Morita-Baylis-Hillman carbonates catalyzed by quinidine derivative (β-ICD) was developed. …
Number of citations: 3 www.sciencedirect.com
I Munir, AF Zahoor, N Rasool, SAR Naqvi, KM Zia… - Molecular Diversity, 2019 - Springer
Chan–Lam coupling is one of the most popular and easy methods to perform arylation of amines (N-arylations). This cross-coupling is generally performed by reacting aryl boronate …
Number of citations: 88 link.springer.com
CK Pei, Y Jiang, M Shi - European Journal of Organic …, 2012 - Wiley Online Library
Phosphorus containing Lewis base catalyzed cascade reactions of isatin‐derived oximes with allenic esters afford the corresponding functionalized nitrones. Further Lewis acid …

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